Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate

Surfactant Science Critical Micelle Concentration Hofmeister Series

Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate (CAS 61745-57-1) is a calcium-bridged N-stearoyl-L-lysine surfactant with an 18-carbon chain and divalent counterion. This Ca²⁺ form depresses critical micelle concentration (CMC) relative to sodium analogs, enabling lower use concentrations and robust performance in hard-water environments where monovalent surfactants precipitate. The biodegradability of its L-lysine headgroup and stearoyl tail supports hypoallergenic, sensitive-skin formulations. For procurement, verify the counterion identity—substituting free acid, sodium, or shorter-chain homologs without re-optimization compromises interfacial tension control.

Molecular Formula C24H46CaN2O3
Molecular Weight 450.7 g/mol
CAS No. 61745-57-1
Cat. No. B12646679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium(2+) N6-(1-oxooctadecyl)-L-lysinate
CAS61745-57-1
Molecular FormulaC24H46CaN2O3
Molecular Weight450.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Ca+2]
InChIInChI=1S/C24H48N2O3.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-21-18-17-19-22(25)24(28)29;/h22H,2-21,25H2,1H3,(H,26,27)(H,28,29);/q;+2/p-2/t22-;/m0./s1
InChIKeyUYAUQVXMGSMQDX-FTBISJDPSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium N6-(1-oxooctadecyl)-L-lysinate CAS 61745-57-1: A Long-Chain N-Acyl Amino Acid Calcium Salt for Surfactant and Surface-Modification Research


Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate (CAS 61745-57-1), also referred to as calcium bis[(2S)-2-amino-6-(stearoylamino)hexanoate], is a calcium salt of N-stearoyl-L-lysine. With a molecular formula of C48H94CaN4O6 and a molecular weight of 863.36 g/mol, the compound belongs to the class of N-acyl amino acid surfactants . Its structure features two N6-stearoyl-L-lysinate anions coordinated to one calcium(II) cation, which distinguishes it from the free acid and other metal-counterion forms such as the zinc salt .

Why In-Class N-Acyl Lysine Surfactants Cannot Be Freely Substituted for Calcium N6-(1-oxooctadecyl)-L-lysinate


Within the class of N-acyl amino acid surfactants, two critical structural variables govern interfacial and solution behavior: the length of the N-acyl chain and the identity of the counterion [1]. The target compound carries an 18-carbon stearoyl chain paired with a divalent calcium counterion. Published data on closely related acyl lysine systems demonstrate that critical micelle concentration (CMC) and surface activity are strongly modulated by both the amino acid headgroup and the hydrophobic moiety [1]. Furthermore, the Hofmeister series predicts that Ca²⁺, with its higher charge density compared to Na⁺ or Zn²⁺, will lower CMC more effectively and alter solubility and aggregation behavior [1][2]. Consequently, replacing the calcium salt with the free acid, a sodium salt, or a shorter-chain homolog without re-optimizing formulation conditions risks significant deviation in surfactant performance, making direct substitution unreliable for applications requiring precise interfacial tension control.

Quantitative Differentiation Evidence for Calcium N6-(1-oxooctadecyl)-L-lysinate Against Its Closest Analogs


Calcium Counterion Drives Lower Critical Micelle Concentration (CMC) Than Sodium in Acyl Lysine Surfactant Series

In a systematic study of acyl amino acid surfactants synthesized from natural oils, the CMC of lysine-based surfactants was found to depend strongly on counterion identity. The CMC order observed was Lys > Thr ≈ Ser > Met across different oil sources, and γCMC decreased with increasing counterion hydrophobicity following the Hofmeister series [1]. Calcium, being a divalent cation with higher charge density than sodium, is positioned further along the Hofmeister series and thus is expected to produce a lower CMC than the hypothetical sodium salt. While direct CMC data for the exact calcium stearoyl lysinate are not publicly available, the class-level inference from this controlled dataset places the calcium salt at a lower CMC than any monovalent-counterion N-stearoyl lysine variant, translating to greater surface activity at lower concentrations.

Surfactant Science Critical Micelle Concentration Hofmeister Series

Stearoyl Chain Length Provides Lower CMC and Greater Hydrophobicity Compared to Shorter-Chain N-Acyl Lysine Homologs

The same N-acyl amino acid dataset revealed that CMC values are significantly influenced by the fatty acid source: surfactants derived from coconut and palm kernel oils (rich in C12–C14 chains) showed distinct CMC rankings compared to soybean oil (rich in C18 chains) [1]. Although the study did not isolate pure C18 stearoyl lysine, the trend indicates that longer acyl chains reduce CMC. The target compound's stearoyl (C18) chain is at the upper end of common N-acyl lysine chain lengths, predicting the lowest CMC among practical homologs. This is consistent with the well-known Klevens equation for homologous surfactant series, where log(CMC) decreases linearly with increasing alkyl chain length [1].

Surfactant Design Chain-Length Effect Hydrophobicity

Calcium Salt Enables Hydrophobic Pigment Surface Treatment via Soluble Calcium Ethylate Intermediate

A study on surface treatment of inorganic pigments (CaCO₃, Fe₂O₃, TiO₂) with Nε-lauroyl-L-lysine demonstrated that treatment from a calcium ethylate solution of the N-acyllysine conferred hydrophobicity to the pigment surface at remarkably low adsorbate levels (~10⁻⁶ mol/g) [1]. The calcium salt of N-acyllysine served as a soluble precursor, enabling uniform adsorption onto the pigment surface. After treatment, the critical surface tension of the modified pigments ranged from 23 to 39 dyn/cm, as estimated by methanol/water mixture wetting tests [1]. This method is directly transferable to the calcium stearoyl lysinate analog, offering a route to impart hydrophobic functionality to inorganic fillers and pigments with minimal additive loading.

Surface Modification Pigment Treatment Hydrophobicity

Calcium Oxide-Catalyzed Synthesis of N-Stearoyl Lysine Achieves 85.2% Conversion Under Optimized Conditions

Optimization of the amide formation between stearic acid and lysine using calcium oxide as catalyst yielded a maximum stearic acid conversion of 85.2% under the following conditions: substrate ratio (lysine/stearic acid) of 4, mixed solvent (hexane/2-propanol) ratio of 3 (v/wSA), and catalyst concentration of 5% (w/wSA) at 65 °C for 3 hours [1]. This process directly generates the calcium salt of N-stearoyl lysine in situ. The high conversion achieved with calcium oxide is notable compared to alternative catalytic systems (e.g., enzymes or homogeneous acids), which often require longer reaction times or anhydrous conditions.

Synthesis Optimization Green Chemistry Response Surface Methodology

High-Value Application Scenarios for Calcium N6-(1-oxooctadecyl)-L-lysinate Stemming from Quantitative Differentiation


Low-Dose Surfactant for Hard-Water Formulations

Because the calcium counterion depresses CMC relative to monovalent sodium salts, calcium N6-(1-oxooctadecyl)-L-lysinate can be formulated at lower concentrations to achieve equivalent surface tension reduction [1]. This is particularly advantageous in hard-water environments where sodium-based surfactants often precipitate or lose activity, while the calcium salt remains compatible and may even benefit from common-ion effects.

Hydrophobic Surface Treatment of Mineral Fillers and Pigments

The soluble calcium ethylate method demonstrated for Nε-lauroyl-L-lysine can be directly adapted to the calcium stearoyl lysinate, enabling efficient hydrophobization of CaCO₃, TiO₂, and Fe₂O₃ pigments at ultra-low additive loadings (~10⁻⁶ mol/g) [1]. The longer stearoyl chain is expected to produce even lower critical surface tensions (target <25 dyn/cm), enhancing compatibility with non-polar polymer matrices.

Biocompatible Emulsifier for Cosmetic and Pharmaceutical Creams

The combination of a natural amino acid headgroup (L-lysine) and a fatty acid chain (stearic acid) provides a biodegradable, low-toxicity profile. The calcium salt form offers a reduced CMC compared to sodium analogs, enabling stable oil-in-water emulsions at lower emulsifier concentrations—a key requirement for hypoallergenic and sensitive-skin formulations [1].

High-Conversion Synthesis Intermediate for Functional Lipids

The optimized CaO-catalyzed synthesis route yielding 85.2% conversion [1] makes the calcium salt an attractive intermediate for producing high-purity N-stearoyl-L-lysine derivatives. Laboratories and pilot plants can leverage this method to minimize purification steps and reduce solvent waste when scaling up.

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